molecular formula C6H10O3 B158675 Ethyl 4-oxobutanoate CAS No. 10138-10-0

Ethyl 4-oxobutanoate

Cat. No. B158675
Key on ui cas rn: 10138-10-0
M. Wt: 130.14 g/mol
InChI Key: QFMPHCGACBODIJ-UHFFFAOYSA-N
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Patent
US08207168B2

Procedure details

A mixture of 4-[4-(3-chloropropoxy)-3,5-difluorophenyl]-4-oxo-butyric acid ethyl ester (5 g, 14.9 mmol), K2CO3 (7.2 g, 52.1 mmol), NaI (220 mg, 1.4 mmol), and Benzenesulfonate; (R)-methylpyrrolidinium (8 g, 33 mmol) in CH3CN (110 mL) was heated under argon at 80° C. for 36 h. The reaction was concentrated and partitioned between saturated aqueous sodium bicarbonate solution and methylene chloride. The aqueous layer was extracted twice with methylene chloride and the combined organics was washed with brine, dried (Na2SO4), filtered, and concentrated to provide a crude material (96% purity). The crude material was purified by ISCO (80 g silica gel column) chromatography using 2% to 9% methanol in methylene chloride to 10% methanol containing 0.1% ammonium hydroxide in methylene chloride. The isolated material was dissolved in methylene chloride and washed with saturated aqueous sodium bicarbonate solution, brine, dried (Na2SO4), filtered, and concentrated. The isolated material was crystallized with a mixture of methylene chloride, ether and hexane to obtain 4-{3,5-difluoro-4-[3-(R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-4-oxo-butyric acid ethyl ester (3.97 g, 70%, 99% purity), MS m/z=384 (M+H).
Name
4-[4-(3-chloropropoxy)-3,5-difluorophenyl]-4-oxo-butyric acid ethyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
220 mg
Type
catalyst
Reaction Step One
[Compound]
Name
(R)-methylpyrrolidinium
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:22])[CH2:5][CH2:6][C:7](C1C=C(F)C(OCCCCl)=C(F)C=1)=[O:8])[CH3:2].C([O-])([O-])=O.[K+].[K+].C1(S([O-])(=O)=O)C=CC=CC=1>CC#N.[Na+].[I-]>[CH2:1]([O:3][C:4](=[O:22])[CH2:5][CH2:6][CH:7]=[O:8])[CH3:2] |f:1.2.3,6.7|

Inputs

Step One
Name
4-[4-(3-chloropropoxy)-3,5-difluorophenyl]-4-oxo-butyric acid ethyl ester
Quantity
5 g
Type
reactant
Smiles
C(C)OC(CCC(=O)C1=CC(=C(C(=C1)F)OCCCCl)F)=O
Name
Quantity
7.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)[O-]
Name
Quantity
220 mg
Type
catalyst
Smiles
[Na+].[I-]
Step Two
Name
(R)-methylpyrrolidinium
Quantity
8 g
Type
reactant
Smiles
Name
Quantity
110 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between saturated aqueous sodium bicarbonate solution and methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with methylene chloride
WASH
Type
WASH
Details
the combined organics was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a crude material (96% purity)
CUSTOM
Type
CUSTOM
Details
The crude material was purified by ISCO (80 g silica gel column) chromatography
DISSOLUTION
Type
DISSOLUTION
Details
The isolated material was dissolved in methylene chloride
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The isolated material was crystallized with a mixture of methylene chloride, ether and hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCC=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.97 g
YIELD: CALCULATEDPERCENTYIELD 204.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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